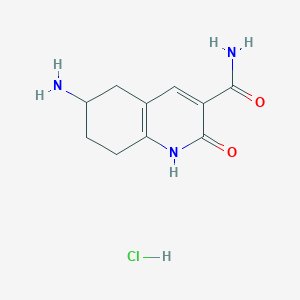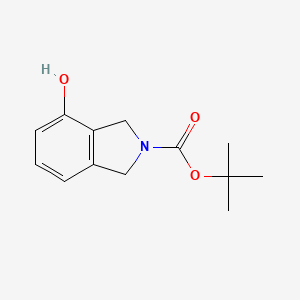
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
描述
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that contains both imidazole and piperazine rings
准备方法
The synthesis of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be achieved through several methods:
Methylation and Alkylation: One common method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide.
Deprotonation and Alkylation: Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide.
Condensation and Cyclization: A third method involves the condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization and methylation.
化学反应分析
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine has several applications in scientific research:
作用机制
The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.
相似化合物的比较
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be compared with other similar compounds such as:
1-ethyl-2-hydroxymethylimidazole: This compound has a hydroxymethyl group instead of a piperazine ring.
1-methylimidazole: This compound lacks the ethyl and piperazine groups, making it structurally simpler.
1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]piperazine: This compound contains a phenyl group, which can influence its chemical and biological properties.
属性
IUPAC Name |
1-ethyl-2-(1-methylimidazol-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUVEXDNJMJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


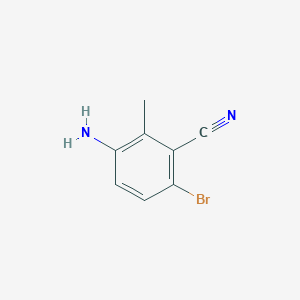
![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

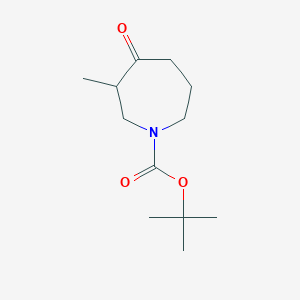

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)
![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
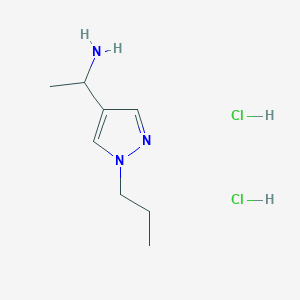
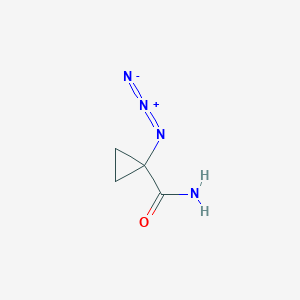
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)

